2-(4-Methoxyphenoxy)acetohydrazide
CAS No.: 21953-91-3
Cat. No.: VC2419075
Molecular Formula: C9H12N2O3
Molecular Weight: 196.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21953-91-3 |
---|---|
Molecular Formula | C9H12N2O3 |
Molecular Weight | 196.2 g/mol |
IUPAC Name | 2-(4-methoxyphenoxy)acetohydrazide |
Standard InChI | InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |
Standard InChI Key | FHYDKLWLDUMAIU-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)OCC(=O)NN |
Canonical SMILES | COC1=CC=C(C=C1)OCC(=O)NN |
Introduction
Structural Characteristics
2-(4-Methoxyphenoxy)acetohydrazide belongs to the class of hydrazides, characterized by the presence of the -CO-NH-NH2 functional group. Its complete molecular structure consists of a 4-methoxyphenoxy group connected to an acetohydrazide moiety.
Molecular Identity
The compound is defined by the following structural parameters:
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Molecular Formula: C9H12N2O3
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Molecular Weight: 196.21 g/mol
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SMILES Notation: COC1=CC=C(C=C1)OCC(=O)NN
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InChI: InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12)
Bond Characteristics
One of the notable features of this compound is the relatively short N—N bond length of 1.413 (2) Å in the acetohydrazide group, which suggests a significant degree of electronic delocalization throughout the molecule . This electronic characteristic potentially contributes to its stability and reactivity patterns.
The key bond lengths observed in crystallographic studies are presented in Table 1:
Bond | Length (Å) |
---|---|
O1—C2 | 1.3701 (19) |
O1—C1 | 1.412 (2) |
O3—C9 | 1.2329 (18) |
O2—C5 | 1.3714 (19) |
O2—C8 | 1.410 (2) |
N1—C9 | 1.314 (2) |
N1—N2 | 1.413 (2) |
C9—C8 | 1.498 (2) |
Crystal Structure and Packing
The crystal structure of 2-(4-Methoxyphenoxy)acetohydrazide provides valuable insights into its three-dimensional arrangement and intermolecular interactions.
Crystallographic Data
Detailed crystallographic analysis has yielded the following parameters:
Parameter | Value |
---|---|
Crystal system | Orthorhombic |
Space group | P212121 |
Temperature (K) | 298 |
a, b, c (Å) | 4.0964 (17), 6.382 (3), 35.608 (14) |
Volume (Å3) | 930.9 (7) |
Z | 4 |
Radiation type | Mo Kα |
μ (mm−1) | 0.11 |
Crystal size (mm) | 0.30 × 0.25 × 0.18 |
Crystal Packing and Hydrogen Bonding
Synthesis and Preparation
The synthesis of 2-(4-Methoxyphenoxy)acetohydrazide follows a well-established methodology that has been documented in crystallographic studies.
Synthetic Route
The compound is typically synthesized through the reaction of ethyl 2-(4-methoxyphenoxy)acetate with hydrazine hydrate in ethanol. This reaction proceeds under reflux conditions at 338 K for approximately 5 hours .
Crystallization Process
After the reaction, the solvent is removed, and the solid product is recrystallized from ethanol. Single crystals suitable for X-ray diffraction analysis can be obtained after about six days of crystallization . This method yields colorless crystals that can be further characterized through various analytical techniques.
Physicochemical Properties
2-(4-Methoxyphenoxy)acetohydrazide exhibits several physicochemical properties that are relevant to its applications and behavior in various systems.
Collision Cross Section Data
Mass spectrometry studies have provided predicted collision cross section (CCS) values for various adducts of the compound, which are valuable for analytical identification:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 197.09208 | 141.4 |
[M+Na]+ | 219.07402 | 151.2 |
[M+NH4]+ | 214.11862 | 148.3 |
[M+K]+ | 235.04796 | 146.6 |
[M-H]- | 195.07752 | 143.1 |
[M+Na-2H]- | 217.05947 | 146.9 |
[M]+ | 196.08425 | 142.9 |
[M]- | 196.08535 | 142.9 |
These values are particularly useful for mass spectrometric identification and characterization of the compound in complex mixtures.
Applications in Research and Industry
2-(4-Methoxyphenoxy)acetohydrazide has demonstrated versatility across multiple fields of application due to its unique structural features.
Pharmaceutical Development
The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases . Hydrazides, in general, have garnered significant interest due to their diverse biological activities, making them essential building blocks in medicinal chemistry.
Agricultural Applications
In agriculture, 2-(4-Methoxyphenoxy)acetohydrazide is utilized in formulating agrochemicals, particularly for enhancing crop protection products that aid in pest and disease management . Its incorporation into such formulations potentially contributes to improved efficacy or stability of the active ingredients.
Biochemical Research
Researchers employ this compound in studies related to enzyme inhibition and drug-receptor interactions, providing valuable insights into metabolic pathways . The hydrazide functional group is known to interact with various biological targets, making it useful for probing biochemical mechanisms.
Material Science
In material science, 2-(4-Methoxyphenoxy)acetohydrazide finds applications in developing specialty polymers and coatings, offering improved durability and resistance to environmental factors . The compound's ability to form hydrogen bonds may contribute to these material properties.
Analytical Chemistry
The compound is utilized in various analytical techniques, particularly chromatography, where it aids in the effective separation and identification of complex mixtures . Its distinctive structure and predictable fragmentation patterns make it useful in analytical contexts.
Research Significance
The interest in 2-(4-Methoxyphenoxy)acetohydrazide extends beyond its immediate applications to its broader significance in chemical research.
Historical Context
Hydrazides have been of great interest for many years due to their diverse biological activities and utility in synthesizing various heterocyclic compounds . The research on 2-(4-Methoxyphenoxy)acetohydrazide builds upon this established field, seeking new compounds with enhanced bioactivities.
Related Compounds
Research on 2-(4-Methoxyphenoxy)acetohydrazide has also led to the development of derivatives such as 2-(4-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide, which may possess additional or modified properties compared to the parent compound. These derivatives expand the potential applications and provide structure-activity relationship insights.
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